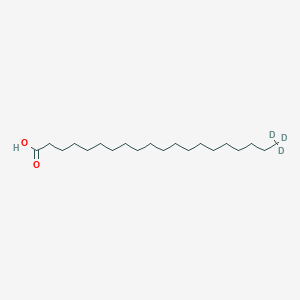
Eicosanoic-20,20,20-d3 Acid
Overview
Description
C20H37D3O2 . It is a saturated fatty acid with a 20-carbon chain and three deuterium atoms at the 20th carbon position. This compound is primarily used in scientific research for its isotopic labeling properties, which help in tracing biochemical pathways and studying metabolic processes.
Mechanism of Action
Target of Action
Eicosanoic-20,20,20-d3 Acid, also known as Arachidic Acid-d3, is a type of saturated fatty acid with a long-chain
Mode of Action
It’s known that eicosanoids, a class of fatty acids, regulate cellular function through the formation of derived lipid mediators . These mediators are generated from the oxygenation of 20-carbon polyunsaturated fatty acids (PUFAs) via oxygenases such as cyclooxygenases, lipoxygenases, or cytochrome P450
Biochemical Pathways
This compound likely participates in the eicosanoid signaling pathway. Eicosanoids are a family of fatty acid metabolites generated from 20-carbon PUFAs synthesized by enzymatic oxygenation pathways involving a distinct family of enzymes, the oxygenases . These eicosanoids play a critical role in the regulation of inflammation in the blood and the vessel .
Result of Action
Eicosanoids, a class of fatty acids, have been implicated in the pathogenesis of major diseases including cardiovascular disease, diabetes mellitus, hypertension, and more recently, the coronavirus disease 2019 (covid-19)
Biochemical Analysis
Biochemical Properties
Eicosanoic-20,20,20-d3 Acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary enzymes it interacts with is acyl-CoA synthetase, which catalyzes the activation of fatty acids by converting them into acyl-CoA derivatives. This interaction is crucial for the subsequent incorporation of this compound into complex lipids such as phospholipids and triglycerides. Additionally, this compound can be metabolized by enzymes like fatty acid desaturases and elongases, which modify its structure to produce other bioactive lipids .
Cellular Effects
This compound influences various cellular processes and functions. It affects cell signaling pathways by modulating the activity of membrane-bound receptors and enzymes involved in signal transduction. For instance, this compound can alter the fluidity and composition of cell membranes, impacting the function of membrane proteins and receptors. This, in turn, can influence gene expression and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in lipid metabolism, inflammation, and cell proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its incorporation into cellular membranes and its interaction with specific biomolecules. This compound can bind to and activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression. Activation of PPARs by this compound leads to changes in the expression of genes involved in fatty acid metabolism, inflammation, and energy homeostasis. Additionally, this compound can inhibit or activate enzymes such as cyclooxygenases and lipoxygenases, which are involved in the synthesis of eicosanoids, potent signaling molecules that mediate inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo oxidation and hydrolysis over extended periods. These degradation processes can affect its bioavailability and efficacy in experimental studies. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to alterations in cellular function, including changes in lipid metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance lipid metabolism and improve energy homeostasis. At high doses, it can induce toxic effects, including liver damage and inflammation. Studies have shown that there is a threshold dose beyond which the beneficial effects of this compound are outweighed by its adverse effects. Therefore, careful dosage optimization is essential in experimental studies involving this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, including beta-oxidation and lipid biosynthesis. In beta-oxidation, this compound is broken down into acetyl-CoA units, which enter the citric acid cycle to produce energy. Additionally, this compound can be elongated and desaturated to form other long-chain fatty acids and bioactive lipids. These metabolic transformations are catalyzed by enzymes such as acyl-CoA dehydrogenases, elongases, and desaturases .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can be incorporated into lipoproteins, which facilitate its transport in the bloodstream to different tissues. Within cells, this compound can be transported by fatty acid-binding proteins (FABPs) to specific cellular compartments. These transport mechanisms ensure the proper distribution and localization of this compound, allowing it to exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is primarily within cellular membranes, where it integrates into the phospholipid bilayer. This localization is essential for its role in modulating membrane fluidity and function. Additionally, this compound can be targeted to specific organelles, such as mitochondria and peroxisomes, where it participates in metabolic processes. Post-translational modifications and targeting signals may direct this compound to these specific compartments, influencing its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Eicosanoic-20,20,20-d3 Acid can be synthesized through the hydrogenation of unsaturated fatty acids or by chemical synthesis involving the elongation of shorter fatty acids. The reaction conditions typically involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under high pressure and temperature.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis or biotechnological methods using microorganisms engineered to produce the desired fatty acid. The process requires precise control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Eicosanoic-20,20,20-d3 Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions can be performed using halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The primary product is the corresponding saturated fatty acid.
Substitution: The main products are halogenated derivatives of the fatty acid.
Scientific Research Applications
Eicosanoic-20,20,20-d3 Acid is widely used in scientific research due to its isotopic labeling properties. It is employed in:
Chemistry: Tracing biochemical pathways and studying enzyme mechanisms.
Biology: Investigating lipid metabolism and cell membrane dynamics.
Medicine: Developing diagnostic tools and studying disease mechanisms.
Industry: Enhancing the stability and functionality of lipid-based products.
Comparison with Similar Compounds
Palmitic acid
Stearic acid
Oleic acid
Linoleic acid
Arachidonic acid
Properties
IUPAC Name |
20,20,20-trideuterioicosanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-19H2,1H3,(H,21,22)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOBVWXKNCXXDE-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


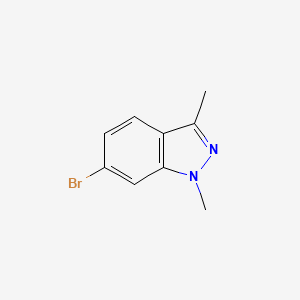
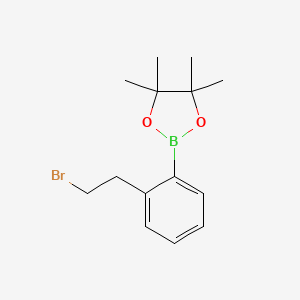
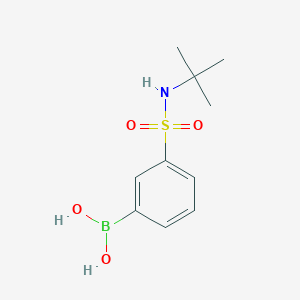

![3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine](/img/structure/B1519973.png)

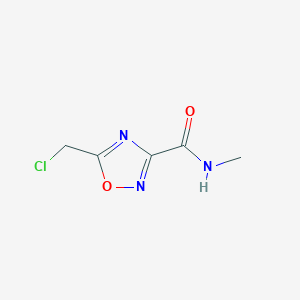

![[4-(Azepane-1-carbonyl)phenyl]methanamine hydrochloride](/img/structure/B1519980.png)

![{2-[(2-Methylphenyl)amino]-1,3-thiazol-4-yl}methanol hydrochloride](/img/structure/B1519983.png)
![2-amino-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1519984.png)

![tert-Butyl 3-[4-(methoxycarbonyl)phenyl]-2,2-dioxo-2lambda~6~-diazathiane-1-carboxylate](/img/structure/B1519986.png)
